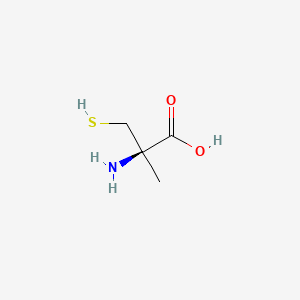

2-甲基-L-半胱氨酸

描述

2-Methyl-L-cysteine is an organic compound with the following properties:

- Chemical Formula : C<sub>4</sub>H<sub>10</sub>ClNO<sub>2</sub>S

- IUPAC Name : 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

- Appearance : White to light yellow powder

- Infrared Spectrum : Conforms

- Specific Optical Rotation : +6° to +10° (20°C, 589 nm) (c=1 in water)

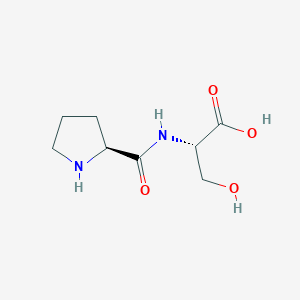

Molecular Structure Analysis

The molecular structure of 2-Methyl-L-cysteine consists of an amino group, a methyl group, and a thiol (sulfanyl) group attached to a propanoic acid backbone. The hydrochloride form enhances solubility.

Physical And Chemical Properties Analysis

- Solubility : Soluble in water

- Stability : Stable under normal conditions

- Melting Point : Not specified

- Boiling Point : Not specified

科学研究应用

营养意义和合成

2-甲基-L-半胱氨酸,是氨基酸L-半胱氨酸的衍生物,在细胞稳态中扮演着至关重要的角色。它作为蛋白质合成的前体,以及谷胱甘肽(GSH)、硫化氢(H₂S)和牛磺酸等重要化合物的生产物。L-半胱氨酸在GSH合成中的作用在各种病理条件下得到了广泛研究,突显了它在治疗和营养应用中对改善动物和人类健康的重要性(Yin et al., 2016)。

医学和营养疗法

2-甲基-L-半胱氨酸在改善人类健康或治疗疾病的饮食、补充剂或药物中的应用一直是广泛研究的焦点。从1950年到2017年的大量文献详细描述了它在医学和营养疗法中的应用。出版物数量的增加与保健品行业和个性化医学的增长相关,尽管仍需要更多基于临床试验的研究(Clemente Plaza et al., 2018)。

神经学意义

从2-甲基-L-半胱氨酸衍生的L-半胱氨酸的神经毒性一直是研究的课题。当系统给小鼠注射L-半胱氨酸时,可以破坏各种脑区的神经元。这种毒性主要通过特定的谷氨酸受体介导,强调了需要考虑其在神经退行性过程中的潜在参与(Olney et al., 1990)。

化学合成和应用

2-甲基-L-半胱氨酸已被用于化学合成,特别是在瞬时亚硫酸生成中。这些酸添加到受体上,形成生物活性的亚砜,可以以对映纯形式分离。这说明了L-半胱氨酸衍生物在化学合成中的多功能性及其潜在的生物应用(Aversa et al., 2005)。

L-半胱氨酸缺乏的代谢反应

有关生物体对L-半胱氨酸缺乏的反应,这会影响到2-甲基-L-半胱氨酸等衍生物,已在原虫寄生虫组织内阿米巴的胞浆中进行了研究。缺乏会对糖酵解、氨基酸和磷脂代谢产生显著影响,进一步突显了L-半胱氨酸及其衍生物在广泛代谢过程中的作用(Husain et al., 2010)。

生物医学成像应用

半胱氨酸衍生物,包括2-甲基-L-半胱氨酸,已被用于生物医学成像应用。例如,半胱氨酸修饰的纳米颗粒显示出在增强某些材料的溶解性和生物相容性方面的潜力,为它们在体外和体内生物成像中的应用打开了大门(Wei et al., 2014)。

安全和危害

- Safety : As with any chemical compound, handle 2-Methyl-L-cysteine with care. Follow safety protocols when working with it.

- Hazards : No specific hazards reported, but always consult safety data sheets and follow proper handling procedures.

未来方向

Future research should focus on:

- Biological Activity : Investigate its potential therapeutic applications.

- Synthetic Routes : Develop efficient and scalable synthesis methods.

- Toxicology : Assess its safety profile comprehensively.

Please note that this analysis is based on available information, and further exploration in scientific literature is recommended for a deeper understanding of 2-Methyl-L-cysteine.

属性

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433671 | |

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-L-cysteine | |

CAS RN |

22681-73-8 | |

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

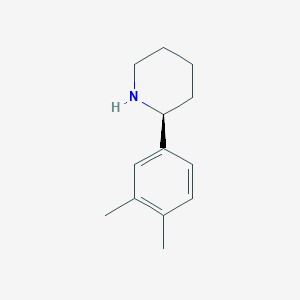

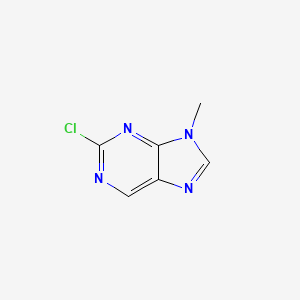

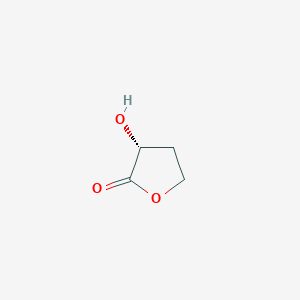

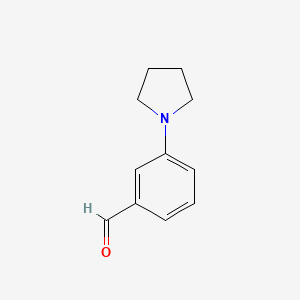

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。